MAB-CHMINACA metabolite M1
CAS No.:
Cat. No.: VC0211499
Molecular Formula: C21H30N4O3
Molecular Weight: 386.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N4O3 |
|---|---|
| Molecular Weight | 386.5 |
| Standard InChI | InChI=1S/C21H30N4O3/c1-21(2,3)18(19(22)27)23-20(28)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(26)11-9-13/h4-7,13-14,18,26H,8-12H2,1-3H3,(H2,22,27)(H,23,28) |
| Standard InChI Key | WTNUEUMGTOEHAA-UHFFFAOYSA-N |
| SMILES | O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3 |
Introduction
Chemical Properties and Structure
MAB-CHMINACA metabolite M1 possesses distinct chemical and physical properties that facilitate its identification and analysis in forensic laboratories. The compound represents a monohydroxylated form of MAB-CHMINACA, specifically with hydroxylation occurring on the cyclohexyl ring .
Basic Chemical Information
The following table summarizes the key chemical properties of MAB-CHMINACA metabolite M1:
| Property | Value |
|---|---|
| Chemical Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide |
| CAS Number | 2460433-30-9 |
| Molecular Formula | C₂₁H₃₀N₄O₃ |
| Molecular Weight | 386.5 g/mol |
| SMILES Notation | O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3 |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C recommended |
Table 1: Chemical and physical properties of MAB-CHMINACA metabolite M1
Structural Characteristics
The structure of MAB-CHMINACA metabolite M1 features an indazole core with a carboxamide group and a hydroxylated cyclohexyl moiety. The hydroxylation at the 4-position of the cyclohexyl ring distinguishes this metabolite from the parent compound and other metabolites . This structural modification is a result of phase I metabolism, primarily occurring in the liver through cytochrome P450 enzymes.
Metabolic Pathway and Formation
Biotransformation Process
MAB-CHMINACA undergoes extensive metabolism in the human body, with the formation of metabolite M1 occurring through hydroxylation of the cyclohexyl ring. This biotransformation process represents a phase I metabolic reaction, which introduces a hydroxyl group to facilitate the compound's excretion .
In vitro studies using human liver microsomes or hepatocytes have demonstrated that MAB-CHMINACA is subjected to various metabolic reactions, with hydroxylation being one of the predominant pathways. The specific cytochrome P450 enzymes responsible for this transformation have been studied to understand the metabolic fate of synthetic cannabinoids in general.
Comparison with Other Metabolic Pathways
While the formation of metabolite M1 involves hydroxylation of the cyclohexyl ring, other synthetic cannabinoids may undergo different biotransformation processes. For instance, AMB-FUBINACA and AMB-CHMICA, two structurally related SCRAs, experience O-demethylation as a primary metabolic reaction . The different indazole/indole N-functionalization in these compounds leads to diverse metabolic reactions and, consequently, different urinary metabolites .
Detection and Quantification Methods
Analytical Techniques
The detection and quantification of MAB-CHMINACA metabolite M1 in biological specimens primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This analytical approach offers high sensitivity and specificity, which are essential for identifying and quantifying metabolites present at low concentrations in complex biological matrices.
Sample Preparation
In a notable study involving an autopsy case, MAB-CHMINACA metabolites were extracted from a urine specimen using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method . This approach incorporates dispersive solid-phase extraction to isolate the metabolites from the biological matrix:
| Step | Description |
|---|---|
| 1 | Urine specimen collection |
| 2 | Sample preparation using QuEChERS method |
| 3 | Dispersive solid-phase extraction |
| 4 | Analysis with or without β-glucuronidase hydrolysis |
| 5 | LC-MS/MS analysis for identification and quantification |
Table 2: Sample preparation workflow for detecting MAB-CHMINACA metabolite M1 in urine specimens
Occurrence in Human Samples
Case Studies
The detection of MAB-CHMINACA metabolite M1 in human samples has been documented in forensic case studies, particularly in autopsy investigations involving synthetic cannabinoid intoxication . In one specific case, where death was attributed to poisoning by two synthetic cannabinoids including MAB-CHMINACA, the parent compound was detected in solid tissues, blood, and stomach contents but was absent in the urine specimen . Instead, metabolite M1 was identified in the urine, highlighting its importance as a biomarker for MAB-CHMINACA consumption.
Quantitative Analysis
Quantitative analysis of an authentic human urine specimen from the aforementioned autopsy case revealed the presence of two predominant MAB-CHMINACA metabolites, including metabolite M1 . The concentrations of these metabolites are presented in the following table:
| Metabolite | Chemical Structure | Concentration in Urine (ng/mL) |
|---|---|---|
| M1 (4-monohydroxycyclohexylmethyl metabolite) | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 2.17 ± 0.15 |
| M11 (dihydroxyl metabolite) | N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide | 10.2 ± 0.3 |
Table 3: Concentrations of MAB-CHMINACA metabolites in an authentic human urine specimen (n = 3)
Comparison with Other MAB-CHMINACA Metabolites
Metabolite Profile
While metabolite M1 represents a significant biomarker for MAB-CHMINACA consumption, it is one of several metabolites that can be formed during biotransformation. In the studied autopsy case, two predominant metabolites were identified from among six MAB-CHMINACA metabolites tested .
The second predominant metabolite, referred to as M11, featured hydroxylation at two positions: the cyclohexyl ring (similar to M1) and the tert-butyl group . This dihydroxylated metabolite was found at higher concentrations than M1 in the urine specimen, suggesting potentially different metabolic rates or excretion pathways for these compounds.
Structural Differences
The structural differences between metabolite M1 and other MAB-CHMINACA metabolites primarily involve the positions and number of hydroxyl groups introduced during phase I metabolism . These variations can significantly affect the compounds' physicochemical properties, including polarity, solubility, and interaction with analytical instruments, which in turn influence their detection and quantification in forensic toxicology.
Significance in Forensic Toxicology
Biomarker Utility
MAB-CHMINACA metabolite M1 serves as a crucial biomarker in forensic toxicology for several reasons:
-
It persists in urine specimens when the parent compound is no longer detectable
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It can be reliably quantified using standard analytical techniques
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It provides evidence of MAB-CHMINACA consumption in forensic investigations
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It helps establish the timeline of drug use in medical and legal contexts
Challenges in Detection
Despite the utility of metabolite M1 as a biomarker, several challenges exist in its detection and interpretation in forensic settings:
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Low concentrations in biological specimens may require highly sensitive analytical methods
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Structural similarities with other synthetic cannabinoid metabolites may complicate identification
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Limited availability of reference standards for comprehensive metabolite profiling
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Variability in metabolism among individuals may affect the metabolite's concentration and detection window
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